Product packaging for 6-methyl-2-propyl-3H-quinazolin-4-one(Cat. No.:)

6-methyl-2-propyl-3H-quinazolin-4-one

Cat. No.: B13892143
M. Wt: 202.25 g/mol
InChI Key: BHNDXGQJKCJSKD-UHFFFAOYSA-N
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Description

Contextualization within Quinazolinone Chemical Space and Bioactive Compound Classes

The quinazolinone scaffold is a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.com This core structure, known chemically as benzo[e]pyrimidine, allows for extensive functionalization, leading to a vast chemical space of derivatives. researchgate.net 6-methyl-2-propyl-3H-quinazolin-4-one is one such derivative, distinguished by specific substitutions on the foundational 4(3H)-quinazolinone structure.

The key structural features of this compound are:

A methyl group at position 6 of the quinazolinone ring system.

A propyl group at position 2.

An oxo group at position 4.

These substitutions are not arbitrary; structure-activity relationship (SAR) studies have shown that modifications at positions 2, 3, and 6 of the quinazolinone ring can significantly influence the compound's biological activity. nih.gov For instance, the presence of a substituted aromatic ring at position 3 and various groups (like methyl or thiol) at position 2 are often considered essential for antimicrobial activities. nih.gov The specific combination of a methyl group at C6 and a propyl group at C2 places this compound in a strategically important position for further chemical exploration and development.

Overview of the Pharmacological Significance of Quinazolinone Scaffolds

The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. nih.govnih.gov Its derivatives have been extensively investigated and found to possess a broad spectrum of pharmacological effects. nih.gov This versatility has established the quinazolinone scaffold as one of the most important and biologically active structures in drug discovery. proquest.com

The diverse biological activities associated with the quinazolinone scaffold are a major driver of research in this area. tandfonline.com These compounds are integral to the development of treatments for a wide array of conditions, and several quinazolinone-based drugs are currently in clinical use. rsc.orgnih.gov

Pharmacological ActivityDescription of FindingsReference
AnticancerQuinazolinone derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL60). mdpi.comresearchgate.net Some act as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase-1 (PARP1). mdpi.comsemanticscholar.org mdpi.comresearchgate.netsemanticscholar.org
AntimicrobialDerivatives have demonstrated significant antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus, and antifungal activity against Candida albicans and Aspergillus niger. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Anti-inflammatoryCertain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown good anti-inflammatory activity, comparable to the standard drug ibuprofen. nih.govptfarm.pl nih.govptfarm.pl
AnticonvulsantThe quinazolinone moiety is found in sedative-hypnotic drugs like methaqualone and is explored for its anticonvulsant properties in various animal models. nih.govptfarm.pl nih.govptfarm.pl
AntiviralResearchers have synthesized quinazolinone derivatives that exhibit activity against viruses such as the influenza virus. mdpi.com mdpi.com
AntimalarialThe quinazoline (B50416) scaffold, first identified in the natural alkaloid vasicine, has been explored for its potential in developing antimalarial agents. researchgate.net researchgate.net

Current Research Landscape and Strategic Importance of this compound Derivatives

The current research landscape is focused on the synthesis of novel quinazolinone derivatives with enhanced potency and specificity for various biological targets. The strategic importance of this compound lies in its potential as a lead compound for generating a library of new chemical entities.

Research has highlighted the critical role of substitutions at specific positions of the quinazolinone core. For example, studies have shown that analogues with a propyl substitution at the 2nd position can be potent anticancer agents. rsc.org This finding directly elevates the significance of the 2-propyl moiety in this compound.

Furthermore, modifications at the 6th position have been a successful strategy for developing potent bioactive molecules. The introduction of halogen atoms, such as bromine or iodine, at this position has yielded compounds with significant anti-inflammatory and antimicrobial activities. nih.govptfarm.plresearchgate.net This suggests that the methyl group at position 6 in the title compound serves as a valuable starting point for further functionalization to modulate biological activity.

The combination of these structural features makes this compound and its derivatives highly valuable in the design of new therapeutic agents. By systematically modifying the substituents at positions 2, 3, and 6, researchers can fine-tune the pharmacological profile of the resulting molecules.

Substituted Quinazolinone DerivativeReported Biological ActivityKey Structural FeatureReference
2-Propyl-substituted quinazolinonesPotent anticancer activity against HeLa cell lines.Propyl group at position 2. rsc.org
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesSignificant anti-inflammatory and antimicrobial activity.Bromo group at position 6. nih.gov
6,8-Dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-oneHighest analgesic and anti-inflammatory activity in its series.Bromo groups at positions 6 and 8. researchgate.net
3-Amino-6-iodo-2-methyl-3H-quinazolin-4-oneSignificant antibacterial activity.Iodo group at position 6. researchgate.net

The ongoing exploration of quinazolinone derivatives continues to be a promising avenue in medicinal chemistry, with this compound representing a key scaffold for future drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B13892143 6-methyl-2-propyl-3H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-methyl-2-propyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-4-11-13-10-6-5-8(2)7-9(10)12(15)14-11/h5-7H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

BHNDXGQJKCJSKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)C)C(=O)N1

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 2 Propyl 3h Quinazolin 4 One and Its Analogs

Classical and Conventional Synthetic Pathways to the Quinazolinone Core

The foundational methods for constructing the quinazolinone ring system have been established for over a century and continue to be relevant in contemporary organic synthesis. These pathways typically involve the cyclization of appropriately substituted anthranilic acid derivatives.

Niementowski Reaction and Related Condensation Approaches

The Niementowski quinazoline (B50416) synthesis is a cornerstone in the formation of 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). nih.gov This reaction involves the condensation of an anthranilic acid with an amide at elevated temperatures. nih.gov For the specific synthesis of 6-methyl-2-propyl-3H-quinazolin-4-one, this would entail the reaction of 5-methylanthranilic acid with butanamide. The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the final quinazolinone product.

While effective, the classical Niementowski reaction often requires high temperatures and long reaction times, which can lead to the formation of byproducts. tandfonline.com Variations of this method have been developed to improve yields and shorten reaction times, including the use of dehydrating agents or Lewis acid catalysts.

A general representation of the Niementowski reaction for the target compound is as follows:

Starting Materials: 5-Methylanthranilic acid and Butanamide

Key Transformation: Thermal condensation and cyclization

Product: this compound

Benzoxazinone (B8607429) Intermediate Routes

Another widely utilized classical approach involves the use of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. These intermediates are typically synthesized from anthranilic acid derivatives. For the target molecule, 5-methylanthranilic acid would be reacted with butanoyl chloride or butanoic anhydride (B1165640) to form 6-methyl-2-propyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iq This benzoxazinone can then be treated with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to yield this compound. eg.net

This two-step method offers versatility as the benzoxazinone intermediate can be isolated and purified before its conversion to the quinazolinone, often leading to cleaner products. The reaction of the benzoxazinone with various primary amines can also lead to a diverse range of N3-substituted quinazolinone analogs.

Advanced and Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous reagents and solvents.

Catalytic Transformations (e.g., Palladium-, Copper-, Iron-, Zinc-catalyzed reactions)

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones, offering milder reaction conditions and broader substrate scope compared to classical methods. nih.gov Various catalytic systems have been developed, each with its own advantages.

Catalyst TypeGeneral ApproachPotential Application for this compound
Palladium Cross-coupling reactions, such as the coupling of 2-aminobenzamides with aldehydes or alcohols.Coupling of 2-amino-5-methylbenzamide (B1279305) with butanal or butanol.
Copper Ullmann-type couplings and oxidative amination reactions.Copper-catalyzed reaction of 2-halo-5-methylbenzoic acids with butanamidine.
Iron Iron-catalyzed cyclization of 2-halobenzoic acids with amidines. sci-hub.catA green and cost-effective method using an iron catalyst for the cyclization of 2-halo-5-methylbenzoic acid and butanamidine. sci-hub.cat
Zinc Lewis acid catalysis to promote condensation and cyclization steps.Zinc salts can be used to catalyze the reaction between 5-methylanthranilic acid and butanamide under milder conditions.

These catalytic methods often proceed via different mechanistic pathways than the classical routes, such as through C-H activation or directed ortho-metalation, allowing for novel disconnections in retrosynthetic analysis.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a green chemistry tool to accelerate organic reactions. researchgate.netnih.gov In the context of quinazolinone synthesis, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes and often improve product yields. researchgate.netnih.gov

Both the Niementowski reaction and the benzoxazinone route can be significantly enhanced through the use of microwave heating. frontiersin.org For the synthesis of this compound, a mixture of 5-methylanthranilic acid and butanamide could be irradiated in a microwave reactor, likely under solvent-free conditions, to rapidly produce the target compound. Similarly, the conversion of 6-methyl-2-propyl-4H-3,1-benzoxazin-4-one to the quinazolinone using a nitrogen source can be efficiently achieved with microwave heating.

Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

Method Reaction Time Yield Conditions
Conventional Heating Several hours Moderate High temperatures, often with solvent

| Microwave Irradiation | Minutes | Often higher | Controlled temperature and pressure, often solvent-free |

Ultrasound-Promoted Synthesis

Ultrasound irradiation, or sonochemistry, is another green technique that utilizes the energy of acoustic cavitation to promote chemical reactions. nih.gov This method can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones in the reaction medium.

The synthesis of quinazolinones has been successfully achieved using ultrasound promotion. nih.gov For instance, the condensation of anthranilic acid derivatives with aldehydes or amides can be accelerated under ultrasonic irradiation. eurekaselect.com An environmentally friendly approach to synthesizing this compound could involve the ultrasound-assisted reaction of 5-methylanthranilic acid and butanamide, potentially in a green solvent like water or ethanol. nih.gov This method offers the advantages of mild reaction conditions and reduced energy consumption compared to conventional heating. mdpi.com

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of quinazolinone derivatives, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. These reactions combine multiple synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates.

A notable one-pot approach involves the catalyst- and solvent-free synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. This method achieves excellent yields through the reaction of isatoic anhydride, an amine, and an orthoester under either classical heating or microwave irradiation. rsc.org The versatility of this reaction is demonstrated by its compatibility with a wide range of substituted isatoic anhydrides and various amines, including aryl, heteroaryl, alkyl, and cycloalkyl amines. rsc.org

Multicomponent reactions have also been successfully employed for the synthesis of complex quinazolinone structures. For instance, a three-component domino reaction has been developed for the synthesis of thiazolo[2,3-b]quinazolinone derivatives under microwave irradiation in an acidic medium. nih.gov This reaction proceeds through an initial acid-catalyzed condensation, followed by a Michael addition, to yield the final polycyclic product. nih.gov Another innovative MCR strategy utilizes an ammonia-Ugi four-component reaction followed by a palladium-catalyzed annulation to rapidly generate diverse polycyclic quinazolinones. acs.org

The following table summarizes representative one-pot and multicomponent reactions for the synthesis of quinazolinone analogs.

ReactantsCatalyst/ConditionsProduct TypeYield
Isatoic anhydride, amine, orthoesterCatalyst and solvent-free, 120 °C or MW 140 °C2,3-disubstituted quinazolin-4(3H)-onesExcellent
2-amino thiazoles, benzaldehydes, cyclic diketonesAcetic acid, microwave irradiationThiazolo[2,3-b]quinazolinone derivativesGood
o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammoniaUgi-4CR followed by Pd-catalyzed annulationPolycyclic quinazolinonesModerate to Good

Oxidative Cyclization Strategies

Oxidative cyclization represents a key strategy for the synthesis of the quinazolinone core, often involving the formation of the heterocyclic ring through an oxidation step. These methods can utilize a variety of oxidants and catalytic systems, including metal-free and electrochemical approaches.

A prominent example is the K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides. This reaction proceeds under undivided electrolytic conditions without the need for a transition metal or a base, offering a green and efficient route to quinazolinones. nih.gov The key feature of this protocol is the use of K₂S₂O₈ as an inexpensive and easy-to-handle radical surrogate that promotes the reaction at room temperature. nih.gov

Another environmentally friendly approach is the aerobic oxidative cyclization of 2-aminobenzamides and aldehydes. This method can be performed under catalyst- and solvent-free conditions, using air as a cheap and sustainable oxidant. tandfonline.com The reaction proceeds through a domino sequence of cyclization and oxidation. The efficiency of this process can be enhanced by using solvents like DMSO, which can afford high yields of the desired 2-substituted-4(3H)-quinazolinones. tandfonline.com

Bio-inspired catalytic systems have also been developed for aerobic oxidative cyclization. A laccase/DDQ cooperative catalytic system has been shown to be effective for the synthesis of quinazolinones in aqueous media at ambient temperature, using air or O₂ as the oxidant. researchgate.net This chemoenzymatic oxidation offers a mild and green alternative to traditional chemical oxidants. researchgate.net

The table below provides an overview of different oxidative cyclization strategies for synthesizing quinazolinone derivatives.

Starting MaterialsCatalyst/OxidantKey Features
Primary alcohols, 2-aminobenzamidesK₂S₂O₈, electrolysisMetal-free, base-free, room temperature
Aldehydes, 2-aminobenzamidesAirCatalyst-free, solvent-free (optional)
Aldehydes, 2-aminobenzamidesLaccase/DDQ, Air/O₂Bio-inspired, aqueous media, ambient temp.

Aqueous Media and Environmentally Benign Solvents

The use of aqueous media and environmentally benign solvents is a cornerstone of green chemistry, and significant progress has been made in applying these principles to the synthesis of quinazolinones. These approaches aim to reduce the reliance on volatile and toxic organic solvents.

An eco-friendly strategy for the synthesis of quinazolinone derivatives utilizes triethanolamine (B1662121) (TEOA) as a catalyst in the presence of NaCl in aqueous media. tandfonline.com This one-pot, multicomponent reaction benefits from the formation of micelles, which is controlled by the addition of NaCl, leading to increased hydrophobic interactions and enhanced reaction rates. tandfonline.com The use of TEOA in combination with NaCl has been shown to provide excellent selectivity and a cleaner reaction profile. tandfonline.comnih.gov

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also been explored as green reaction media. For instance, a choline (B1196258) chloride:urea DES has been successfully used in the two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Furthermore, the bio-sourced solvent pinane (B1207555) has been employed in the microwave-assisted synthesis of quinazolinones. nih.gov Pinane, a renewable and recyclable solvent, was found to favor the cyclization step in the reaction of 2-aminobenzamides with succinic anhydride, providing a sustainable alternative to conventional solvents. nih.gov

The following table highlights various environmentally benign solvent systems used in quinazolinone synthesis.

Solvent SystemCatalyst/Reaction TypeAdvantages
Water with Triethanolamine (TEOA) and NaClOne-pot, multicomponent reactionEco-friendly, excellent selectivity, clean reaction
Choline chloride:urea deep eutectic solvent (DES)Two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-onesGreen solvent, moderate to excellent yields
PinaneMicrowave-assisted synthesis from 2-aminobenzamides and succinic anhydrideBio-sourced, renewable, recyclable

Novel Precursor Utilization and Reaction Pathway Elucidation for the Chemical Compound

Research into the synthesis of this compound and its analogs has also focused on the exploration of novel precursors and the elucidation of reaction pathways to develop more efficient and versatile synthetic routes.

One innovative approach utilizes N-(2-aminobenzoyl)benzotriazoles as versatile precursors for the one-pot synthesis of a variety of quinazolinone derivatives. researchgate.net These precursors can react with amines and orthoesters or aldehydes under catalyst-free conditions to afford 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones in good to excellent yields. researchgate.net The benzotriazole (B28993) group acts as a good leaving group, facilitating the cyclization process.

The use of alcohols as precursors in place of less stable aldehydes is another significant advancement. nih.govresearchgate.net For instance, a magnetically recoverable iron oxide–carbon dot nanocomposite has been demonstrated as an effective catalyst for the cyclooxidative tandem synthesis of quinazolinones from alcohols in an aqueous medium. nih.gov This method represents a more benign pathway compared to traditional methods that rely on aldehydes. nih.gov Similarly, an electrochemical synthesis using I₂ in an aqueous solution can effectively promote the oxidation of alcohols to aldehydes in situ, which then cyclize with 2-aminobenzamides to form quinazolinones. researchgate.netrsc.org

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. For example, in the acid-mediated domino reaction for the synthesis of thiazolo[2,3-b]quinazolinones, it was determined that the reaction proceeds through the formation of a Michael adduct rather than a Knoevenagel adduct. nih.gov This insight into the reaction pathway allows for better control over the reaction outcome.

The table below lists some novel precursors and the key aspects of their corresponding reaction pathways.

Novel PrecursorReaction PathwayKey Advantages
N-(2-aminobenzoyl)benzotriazolesOne-pot reaction with amines and orthoesters/aldehydes; benzotriazole as leaving groupCatalyst-free, high yields, versatile for various substitutions
AlcoholsCatalytic or electrochemical oxidation to in-situ generated aldehydes followed by cyclizationUse of more stable and environmentally benign starting materials

Structural Modification and Analog Development of 6 Methyl 2 Propyl 3h Quinazolin 4 One Derivatives

Strategic Derivatization at Key Positions of the Quinazolinone Core

The 2-position of the quinazolinone core is a primary site for modification to influence biological activity. While the parent compound features a propyl group, a variety of other substituents can be introduced to explore structure-activity relationships (SAR). The nature of the substituent at this position can affect the molecule's interaction with biological targets. For instance, the introduction of aromatic or heteroaromatic rings can lead to compounds with different pharmacological profiles. nih.gov The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through the condensation of anthranilamide with various aldehydes. bio-conferences.org

Bioisosteric replacement is a common strategy employed at the 2-position to enhance desired properties while maintaining or improving biological activity. nih.govcambridgemedchemconsulting.comnih.gov For example, replacing the propyl group with other alkyl chains of varying lengths, branched alkyl groups, or cyclic moieties can modulate lipophilicity and steric bulk, which in turn can affect target binding and pharmacokinetic properties. Furthermore, the introduction of functional groups such as hydroxyl or methoxy (B1213986) groups onto an aryl substituent at the 2-position has been shown to be crucial for certain biological activities. mdpi.com

Table 1: Illustrative Bioisosteric Replacements at the 2-Position

Original Group Potential Bioisostere Rationale for Replacement
Propyl Isopropyl Introduce branching to alter steric profile.
Propyl Cyclopropyl Introduce rigidity and alter electronic properties.
Propyl Phenyl Explore potential for π-π stacking interactions.
Propyl Thiophene Introduce a heteroaromatic ring to modulate polarity and potential for hydrogen bonding.

The 3-position of the quinazolinone ring is another critical site for derivatization, often involving the introduction of various side chains. N-alkylation at this position is a frequently employed strategy to enhance the pharmacological properties of quinazolinone derivatives. nih.govjuniperpublishers.com The introduction of different alkyl or aryl groups can influence the molecule's solubility, lipophilicity, and ability to interact with target proteins.

Side chain elongation at the 3-position can be achieved by reacting the quinazolinone core with various alkyl halides. This allows for the introduction of chains with different lengths and functional groups, such as amino, hydroxyl, or carboxyl groups. These functional groups can serve as handles for further derivatization or can directly participate in interactions with biological targets. For instance, the synthesis of 3-aminoalkyl derivatives can lead to compounds with altered biological activities. The incorporation of heterocyclic moieties at the 3-position has also been shown to be a successful strategy in modulating the pharmacological profile of quinazolinones. nih.gov

The synthesis of 6,8-dihalo-substituted quinazolinones often starts from appropriately substituted anthranilic acids. ptfarm.pl Beyond halogenation, other functional groups such as nitro, amino, or alkyl groups can be introduced to explore their impact on biological activity. For instance, an 8-methyl group has been shown to provide potency and selectivity in certain classes of quinazolinone-based enzyme inhibitors. nih.govnorthampton.ac.uk The strategic placement of substituents at the 6- and 8-positions can thus be a powerful tool in the design of potent and selective quinazolinone derivatives.

Table 2: Common Substitutions at the 6- and 8-Positions

Position Substituent Potential Effect
6 Methyl Parent compound
6 Chloro Increased lipophilicity, potential for halogen bonding
6 Bromo Increased lipophilicity, potential for halogen bonding
8 Hydrogen Unsubstituted
8 Methyl Enhanced potency and selectivity in some cases nih.govnorthampton.ac.uk
8 Bromo Increased lipophilicity, potential for halogen bonding

The carbonyl group at the 4-position is a key feature of the quinazolinone scaffold, but it can also be a site for modification. One of the most common alterations is the conversion of the 4-oxo group to a 4-thioxo group, resulting in a quinazoline-4-thione. This transformation can be achieved through thionation of the corresponding quinazolin-4-one using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.govcyberleninka.ruresearchgate.netcyberleninka.ru

The replacement of the oxygen atom with sulfur can lead to significant changes in the molecule's electronic distribution, polarity, and ability to form hydrogen bonds. In some cases, this modification has been shown to enhance antimycobacterial activity. nih.gov The resulting 4-thioxo group can also serve as a synthetic handle for further derivatization, allowing for the introduction of various S-linked substituents.

Synthesis of Libraries of 6-Methyl-2-propyl-3H-quinazolin-4-one Analogs for Screening

To efficiently explore the structure-activity relationships of this compound, the synthesis of compound libraries is a crucial strategy. Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of a large number of analogs with diverse substituents at key positions. researchgate.netcnr.it These libraries can then be subjected to high-throughput screening to identify lead compounds with desired biological activities.

The solid-phase synthesis of quinazolinone derivatives is a particularly powerful approach for library generation. In this method, the quinazolinone core is attached to a solid support, allowing for the sequential addition of different building blocks at various positions. This approach simplifies the purification process and is well-suited for automation. By systematically varying the substituents at the 2-, 3-, 6-, and 8-positions, a diverse library of this compound analogs can be created. For example, a library could be designed to explore a wide range of alkyl and aryl groups at the 2-position, various side chains at the 3-position, and different halogen and alkyl substituents at the 6- and 8-positions. nih.gov

Chiral Synthesis and Stereochemical Considerations in Derivative Design

While the parent this compound is achiral, the introduction of chiral centers through derivatization can lead to stereoisomers with potentially different biological activities and pharmacokinetic profiles. For instance, the introduction of a chiral substituent at the 2- or 3-position would result in a pair of enantiomers. It is well-established in medicinal chemistry that enantiomers can exhibit significant differences in their interactions with chiral biological targets such as enzymes and receptors.

Therefore, chiral synthesis and stereochemical considerations are important aspects of derivative design. Enantioselective synthesis methods can be employed to produce a single enantiomer, which allows for the evaluation of the biological activity of each stereoisomer individually. This can provide valuable insights into the three-dimensional requirements for target binding. Alternatively, racemic mixtures can be synthesized and subsequently resolved into their constituent enantiomers. The development of stereochemically pure quinazolinone derivatives is a critical step in optimizing their therapeutic potential.

Pre Clinical Biological Investigations of 6 Methyl 2 Propyl 3h Quinazolin 4 One and Its Analogs

In Vitro Bioactivity Screening Methodologies

The pre-clinical evaluation of 6-methyl-2-propyl-3H-quinazolin-4-one and its analogs involves a variety of in vitro bioactivity screening methods to determine their therapeutic potential. These methodologies are designed to assess the compound's effects at the cellular and molecular level. Key screening approaches include cellular assays to measure antiproliferative activity against cancer cell lines, enzymatic inhibition studies to identify specific molecular targets, and receptor binding profiles to understand target engagement. These foundational investigations are crucial for elucidating the mechanisms of action and guiding further development of this class of compounds.

Cellular assays are fundamental in the initial screening of quinazolinone analogs for potential anticancer properties. These assays typically involve exposing various human cancer cell lines to the test compounds and measuring the inhibition of cell proliferation or cytotoxicity. The 50% inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits cell growth by 50%, is a key parameter determined from these studies.

For instance, a series of novel quinazolinone derivatives (6a–6o) were evaluated for their inhibitory activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. jst.go.jp Compound 6d from this series demonstrated potent antitumor activity with an IC₅₀ value of 1.58 µM against MCF-7 cells. jst.go.jp In another study, compounds 5k and 5l showed superior biological activities compared to the standard drug Gefitinib (B1684475) in both prostate cancer (PC-3) and liver cancer (SMMC-7721) cell lines. tandfonline.com Furthermore, the antiproliferative activities of other analogs were tested against lung cancer (A549), colon cancer (HT-29, COLO-205, HCT-116), and breast cancer (MCF-7) cell lines, with some compounds showing promising cytotoxic effects. tandfonline.comnih.govbohrium.comekb.eg For example, compound SQ2 exhibited an IC₅₀ of 3.38 µM against HT-29 colon cancer cells. nih.gov

These cellular assays provide essential data on the potency and selectivity of quinazolinone derivatives, forming the basis for further mechanistic and in vivo studies.

Table 1: Antiproliferative Activity of Selected Quinazolinone Analogs

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
6d MCF-7 Breast Cancer 1.58 jst.go.jp
SQ2 HT-29 Colon Cancer 3.38 nih.gov
SQ2 COLO-205 Colon Cancer 10.55 nih.gov
5k PC-3 Prostate Cancer - tandfonline.com
5k SMMC-7721 Liver Cancer - tandfonline.com
5l PC-3 Prostate Cancer - tandfonline.com
5l SMMC-7721 Liver Cancer - tandfonline.com

To elucidate the mechanism of action, quinazolinone analogs are frequently tested for their ability to inhibit specific enzymes that play critical roles in disease pathology.

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is often deregulated in cancer. nih.gov Certain dimorpholinoquinazoline-based analogs have been synthesized and tested for their ability to inhibit this pathway. nih.gov For example, compound 7b was found to be a more potent inhibitor of PI3Kα than its congener 7c , with an IC₅₀ value of approximately 50 µM. nih.gov Other studies have also focused on developing quinazoline (B50416) derivatives as selective PI3Kδ inhibitors for treating hematological malignancies. nih.govresearchgate.net Compound 15c exhibited excellent enzyme activity against PI3Kδ with an IC₅₀ of 27.5 nM. researchgate.net

EGFR (Epidermal Growth Factor Receptor): EGFR is a key target in cancer therapy, and many quinazolinone derivatives have been designed as EGFR inhibitors. nih.gov A series of analogs showed potent EGFR inhibitory activity, with compound 6d having an IC₅₀ value of 0.77 µM. jst.go.jp Another study identified compound 5k as a highly potent inhibitor of wild-type EGFR tyrosine kinase (EGFRwt-TK) with an IC₅₀ value of 10 nM. tandfonline.com The inhibitory effect on EGFR often correlates with the antiproliferative activity observed in cellular assays. jst.go.jp

PARP-1 (Poly (ADP-ribose) polymerase-1): PARP-1 is a crucial enzyme in DNA repair, making it an attractive target for cancer therapy. benthamdirect.com In silico studies have shown that quinazolinone derivatives exhibit a good affinity towards the active site of PARP-1. benthamdirect.comeurekaselect.com Synthesized compounds showed better docking scores than the reference drug Veliparib, suggesting they may serve as lead compounds for new PARP-1 inhibitors. benthamdirect.comeurekaselect.com Some N-oxyl derivatives of 4-quinazolinones exhibited remarkable inhibitory effects on the PARP enzyme in vitro. researchgate.net

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): As a key mediator of angiogenesis, VEGFR-2 is a significant target for antiangiogenic cancer therapies. bohrium.com Several quinazolinone analogs have been developed as potent VEGFR-2 inhibitors. nih.govbohrium.com Compound SQ2 showed significant VEGFR-2 kinase inhibition with an IC₅₀ of 0.014 µM, comparable to the reference drug Cabozantinib. nih.gov Another 2,4-disubstituted quinazoline derivative, 11d , also demonstrated strong inhibitory activity against VEGFR-2 with an IC₅₀ value of 5.49 μM. nih.gov Some 2-thioxobenzo[g]quinazoline derivatives showed IC₅₀ values comparable to the standard drug Sorafenib. mdpi.com

COX-2 (Cyclooxygenase-2): Quinazolinone compounds have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) mRNA, demonstrating potential anti-inflammatory activity. nih.gov This inhibition is mediated through the inhibition of the nuclear factor κB (NF-κB) pathway. nih.gov

DHFR (Dihydrofolate Reductase): DHFR is a validated target for antimicrobial and anticancer agents. nih.gov Quinazolinone derivatives have been investigated as DHFR inhibitors. bohrium.combenthamdirect.com One pyrrolo[3,2-f]quinazoline derivative potently inhibits E. coli DHFR with a Ki value of 7.42 ± 0.92 nM. nih.gov This compound showed marked differences in potency between E. coli and human DHFR, suggesting its potential as an antibiotic. nih.gov Other 2-mercapto-quinazolin-4-one analogs also displayed remarkable DHFR inhibitory activity, with some being more active than the reference drug Methotrexate. bohrium.combenthamdirect.com

GABA-A Receptor: The anticonvulsant activity of some quinazolinone derivatives is linked to their interaction with the GABA-A receptor. mdpi.comnih.gov In silico studies suggest these compounds bind to the allosteric site of the GABA-A receptor, and this mechanism has been confirmed through in vivo antagonism assays. mdpi.comnih.gov

Tubulin Polymerization: The derivatives of quinazolinone can exert anti-tumor activity by inhibiting tubulin polymerization, among other mechanisms. tandfonline.com

Table 2: Enzymatic Inhibition by Selected Quinazolinone Analogs

Compound Target Enzyme Inhibition Value Reference
7b PI3Kα IC₅₀ ≈ 50 µM nih.gov
15c PI3Kδ IC₅₀ = 27.5 nM researchgate.net
6d EGFR IC₅₀ = 0.77 µM jst.go.jp
5k EGFRwt-TK IC₅₀ = 10 nM tandfonline.com
SQ2 VEGFR-2 IC₅₀ = 0.014 µM nih.gov
11d VEGFR-2 IC₅₀ = 5.49 μM nih.gov
Analog E. coli DHFR Kᵢ = 7.42 nM nih.gov

Understanding how quinazolinone analogs bind to their molecular targets is crucial for structure-activity relationship (SAR) studies and drug design. Molecular docking simulations are widely used to predict the binding modes and affinities of these compounds.

Docking studies have provided insights into the interactions between quinazolinone derivatives and the active sites of various enzymes. For EGFR, the quinazolinone skeleton inserts into the active cavity and forms stable interactions with key amino acid residues. jst.go.jp For VEGFR-2, potent inhibition is attributed to binding with key amino acids like Asp1044 and Glu883. nih.gov In the case of PARP-1, in silico results indicate a high affinity for the enzyme's active site. benthamdirect.comeurekaselect.com

The interaction with the NF-κB receptor is facilitated by hydrogen-bonding, hydrophobic, and electrostatic interactions. nih.gov For DHFR, modeling studies show binding interactions with key residues such as Lys68 and Phe31. bohrium.com The anticonvulsant mechanism involving the GABA-A receptor has also been rationalized through molecular modeling, which shows binding affinities to the receptor that correlate with biological screening data. nih.gov

Beyond computational methods, experimental techniques like radioligand binding assays are employed. In a study of novel quinazolinone derivatives as 5-HT₇ receptor ligands, binding affinities were determined using this method. The results identified 24 compounds with IC₅₀ values below 100 nM, with the most potent compound having an IC₅₀ of 12 nM. nih.gov

In Vivo Biological Model Evaluation (Non-Human) of the Chemical Compound and Analogs

Following promising in vitro results, quinazolinone analogs are advanced to in vivo studies using non-human biological models. These evaluations aim to assess the pharmacological efficacy of the compounds in a complex biological system and observe their effects on various organ systems.

Cancer Xenograft Models: The antitumor potential of quinazolinone derivatives has been evaluated in animal models. In one study, a dimorpholinoquinazoline derivative demonstrated inhibition of tumor growth in a colorectal tumor model. nih.gov Another series of compounds showed in vivo activity in lung and brain tumor models, highlighting their potential to penetrate and act on tumors in these tissues. acs.org

Infection Models: The efficacy of quinazolinone analogs against various pathogens has been tested in vivo. Certain pyrroloquinazolines displayed activity against Pneumocystis carinii and C. albicans in relevant models. acs.org In a neutropenic mouse thigh infection model, quinazoline derivatives used as NorA efflux pump inhibitors (EPIs) showed significant in vivo synergism with the antibiotic ciprofloxacin (B1669076) against resistant Staphylococcus aureus. mdpi.comnih.gov Additionally, some 4(3H)-quinazolinone derivatives have been evaluated for antimalarial activity against Plasmodium berghei infected mice, with several compounds showing significant percent suppression of the parasite. researchgate.net

Seizure Models: The anticonvulsant properties of quinazolinone analogs are commonly assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govnih.govresearchgate.net Many synthesized compounds have displayed noteworthy anticonvulsant activity, with some congeners exhibiting 100% protection against PTZ-induced convulsions, an efficacy that can be several times more potent than standard drugs like ethosuximide. nih.govresearchgate.net

Bronchospasm Models: Taking inspiration from the naturally occurring quinazoline vasicine, synthetic analogs have been evaluated for bronchodilator activity. nih.gov One derivative, 95-4 , exhibited marked bronchodilator effects in guinea pig models on contracted trachea and constricted tracheo-bronchial trees. nih.gov Its potency was found to be greater than theophylline (B1681296) on a dose basis. nih.gov

Table 3: In Vivo Efficacy of Quinazolinone Analogs in Disease Models

Disease Model Animal Compound Type Key Finding Reference
Colorectal Tumor - Dimorpholinoquinazoline Inhibition of tumor growth nih.gov
Lung/Brain Tumor - Pyrroloquinazoline In vivo activity demonstrated acs.org
S. aureus Thigh Infection Mouse Quinazoline EPI Synergism with ciprofloxacin mdpi.comnih.gov
Malaria (P. berghei) Mouse 4(3H)-quinazolinone Significant parasite suppression researchgate.net
scPTZ-induced Seizure Mouse Quinazolin-4(3H)-one Up to 100% protection nih.gov
Bronchoconstriction Guinea Pig Azepino[2,1-b]quinazolin-12-one Marked bronchodilator activity nih.gov

Non-clinical studies also investigate the broader physiological effects of quinazolinone compounds on organ systems. For example, the bronchodilator compound 95-4 was found to have a non-specific, direct relaxant effect on smooth muscles, including both tracheal and intestinal tissues. nih.gov This suggests a broader impact on smooth muscle physiology beyond the targeted bronchial system. nih.gov

Identification and Validation of Molecular Targets and Pathways for the Chemical Compound

The therapeutic potential of quinazolinone scaffolds, including this compound and its analogs, stems from their ability to interact with specific molecular targets and modulate key signaling pathways involved in various pathological conditions.

Analogs of this compound have been identified as significant modulators of critical cellular signaling pathways, primarily through the inhibition of protein kinases. These enzymes are pivotal in signal transduction, controlling processes like cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases.

One of the most critical pathways modulated by quinazoline derivatives is the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway . nih.gov This cascade is fundamental in regulating cell cycle progression and is often aberrantly activated in cancer. accscience.com Quinazoline-based compounds have been developed as potent inhibitors of various PI3K isoforms (α, β, γ, δ), thereby blocking the downstream signaling and curbing unregulated cell growth. nih.govnih.govresearchgate.netmdpi.com For instance, certain 4,6-disubstituted quinazoline derivatives have demonstrated potent inhibition of PI3K, mTOR, and AKT, leading to tumor growth inhibition in preclinical models. mdpi.com Idelalisib, an FDA-approved quinazoline derivative, is a selective inhibitor of the PI3Kδ isoform. mdpi.com

Furthermore, quinazoline analogs act as inhibitors of receptor tyrosine kinases (RTKs) . nih.gov They can interfere with the signaling of key receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.gov By binding to the ATP-binding site of these receptors, they prevent autophosphorylation and the subsequent activation of downstream pro-survival pathways. mdpi.com This mechanism is central to the anticancer activity of several approved drugs like gefitinib and erlotinib. mdpi.com Some thiourea (B124793) quinazoline-based derivatives have been specifically developed as dual inhibitors of both EGFR and VEGFR-2. mdpi.com

The diverse pharmacological effects of quinazolinone analogs are a direct result of their interaction with a variety of biomolecular targets.

Enzymes: A primary class of targets for quinazolinone derivatives is enzymes, particularly kinases and cyclooxygenases.

Protein Kinases: Numerous studies have demonstrated that quinazolin-4(3H)-one derivatives are potent inhibitors of multiple protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), EGFR, and VEGFR2. nih.gov Inhibition of these kinases is a key mechanism for the anticancer effects of these compounds. For example, specific quinazolin-4(3H)-one derivatives have shown strong inhibitory activity against CDK2, with IC50 values comparable to reference inhibitors. nih.gov Similarly, potent inhibition of EGFR has been observed, with some analogs displaying IC50 values in the nanomolar range. nih.govacs.org

Cyclooxygenase (COX): The anti-inflammatory properties of quinazolinone analogs are often attributed to their ability to inhibit COX enzymes (COX-1 and COX-2). researchgate.net Several 2,3-disubstituted 4(3H)-quinazolinone derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme primarily involved in inflammatory processes. researchgate.netrajpub.com This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. rajpub.com

Receptors:

GABAA Receptors: The anticonvulsant and sedative-hypnotic activities of some quinazolinones, such as methaqualone, are mediated through their interaction with γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. wikipedia.orgnih.gov These compounds act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA. wikipedia.org They bind to a site on the GABAA receptor complex that is distinct from the binding sites for benzodiazepines, barbiturates, and neurosteroids, leading to an increase in chloride ion influx and neuronal hyperpolarization. wikipedia.orgnih.gov

The following table summarizes the inhibitory activities of selected quinazolinone analogs against various molecular targets.

Compound Class/AnalogTargetActivity (IC50)
Quinazolin-4(3H)-one analog 2iCDK20.173 µM nih.gov
Quinazolin-4(3H)-one analog 3iCDK20.177 µM nih.gov
Quinazolin-4(3H)-one analog 2iEGFR0.097 µM nih.gov
Quinazolin-4(3H)-one analog 2hEGFR0.102 µM nih.gov
Alkylsulfonamide-containing quinazoline A1PI3Kα4.5 nM researchgate.net
Pyrazolo[5,1-b]quinazoline analog ACOX-247 nM mdpi.com
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compd 4)COX-20.33 µM researchgate.net
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compd 6)COX-20.40 µM researchgate.net
Quinazoline derivative 9bCOX-164 nM nih.gov

Exploration of Specific Bioactivities (e.g., Antimicrobial, Anti-inflammatory, Anticonvulsant, Antimalarial, Antioxidant)

The structural versatility of the quinazolinone scaffold has led to the discovery of a wide array of biological activities.

Antimicrobial Activity: Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity.

Antibacterial: Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. acs.orgnih.govnih.gov Certain analogs exhibit potent activity against strains like Staphylococcus aureus, including resistant variants, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 1-5 µg/mL. acs.orgresearchgate.net The sensitivity of Gram-positive bacteria to quinazolines is often higher than that of Gram-negative bacteria. researchgate.net However, good activity against Gram-negative species such as Pseudomonas aeruginosa and Salmonella enteritidis has also been reported for specific derivatives. nih.govnih.gov

Antifungal: In addition to antibacterial effects, many quinazolinone compounds show significant antifungal properties. nih.govnih.gov They have been found to be active against fungi like Candida albicans and Aspergillus niger, with some derivatives exhibiting fungistatic activity at concentrations of 32 or 64 µg/mL. nih.govnih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of quinazolinone analogs are well-documented and are primarily linked to their inhibition of COX enzymes, as detailed in section 4.3.2. researchgate.net By selectively inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation. rajpub.commdpi.com Preclinical studies have demonstrated potent anti-inflammatory effects for several series of 2,3-disubstituted-4(3H)-quinazolinones. researchgate.net

Anticonvulsant Activity: The quinazolinone ring is a core structure in several compounds with anticonvulsant properties, the most famous being methaqualone. nih.govresearchgate.net The primary mechanism for this activity is the positive allosteric modulation of GABAA receptors. researchgate.net Numerous analogs have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govmdma.ch Several recently reported quinazoline analogs have shown 100% protection against PTZ-induced convulsions, with some compounds exhibiting potent activity with ED50 values as low as 11.79 mg/kg. nih.govresearchgate.net

Antimalarial and Antioxidant Activities: While less extensively detailed with specific quantitative data in recent literature compared to other activities, the quinazoline scaffold has been recognized for its potential in developing antimalarial and antioxidant agents. The broad biological activity profile of this heterocyclic system continues to make it an attractive starting point for the design of new therapeutic agents in these areas.

The table below summarizes the specific bioactivities of various quinazolinone analogs.

Compound/Analog ClassBioactivityOrganism/ModelActivity Metric (MIC/ED50)
1-[(3-methylphenyl)amino]-10H- nih.govmdpi.comnih.govtriazino[5,4-b]quinazolin-10-oneAntibacterialB. subtilis1 µg/mL researchgate.net
1-[(3-methylphenyl)amino]-10H- nih.govmdpi.comnih.govtriazino[5,4-b]quinazolin-10-oneAntibacterialE. coli5 µg/mL researchgate.net
Quinazolinone analog 27AntibacterialS. aureus (vancomycin-resistant)≤0.5 µg/mL acs.org
Fused pyrolo-quinazolinone 8AntifungalC. albicans32 µg/mL nih.gov
Fused pyrolo-quinazolinone 9AntifungalA. niger64 µg/mL nih.gov
2-Substituted-3-aryl-4(3H)-quinazolinone (Compd IV)AnticonvulsantPTZ-induced seizures11.79 mg/kg nih.gov
2-Substituted-3-aryl-4(3H)-quinazolinone (Compd III)AnticonvulsantPTZ-induced seizures73.1 mg/kg nih.gov
Fluorinated quinazoline 5dAnticonvulsantscPTZ test140 mg/kg nih.gov

Structure Activity Relationship Sar Studies of 6 Methyl 2 Propyl 3h Quinazolin 4 One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For quinazolin-4(3H)-one analogs, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to guide the design of more potent inhibitors for various therapeutic targets. nih.govresearchgate.net

These models are built using a training set of molecules with known activities to predict the efficacy of novel, untested compounds. nih.gov For instance, robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net In one such study, the best CoMFA and CoMSIA models demonstrated strong internal validation statistics (R² = 0.855 and 0.895; Q² = 0.570 and 0.599, respectively), indicating their reliability. nih.gov These models were further validated externally, showing satisfactory predictive correlation coefficients. nih.gov

The output of QSAR studies often includes 3D contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. These maps provide crucial insights for structural optimization. For example, a CoMFA analysis of 4(3H)-quinazolinone derivatives targeting thymidylate synthase provided a robust QSAR model and three-dimensional contour maps that served as guidelines for modifying the antifolate structures to improve efficacy. nih.gov This approach allows researchers to rationally design new analogs of 6-methyl-2-propyl-3H-quinazolin-4-one with enhanced biological activity by strategically modifying its structure based on the model's predictions.

Pharmacophore Elucidation for this compound Analogs

Pharmacophore modeling is another key computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov This approach is vital for designing novel ligands with desired biological activity and for virtual screening of compound libraries.

For the 6-methylquinazolin-4(3H)-one scaffold, pharmacophore models have been developed to guide the design of derivatives targeting specific proteins. In one study, the 6-methylquinazolin-4(3H)-one core was identified as a promising molecular platform for developing new binders for Bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. cnr.it Researchers analyzed the scaffold based on 3D structure-based pharmacophore models to design and synthesize optimized 2- and 8-disubstituted derivatives. cnr.it

Similarly, ligand-based pharmacophore models have been generated for other quinazoline (B50416) derivatives, such as 6-arylquinazolin-4-amines, to understand their structure-activity correlation as inhibitors of kinases like Clk4 and Dyrk1A. nih.gov A typical pharmacophore model for quinazoline-based inhibitors might include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. doi.org For example, a five-point pharmacophore model (AAARR) was developed for quinazoline-based EGFR inhibitors, which included two hydrogen bond acceptors and three aromatic rings. doi.org The insights gained from these models are invaluable for rationally designing new this compound analogs that fit the pharmacophoric requirements of a given target, thereby enhancing their potential for potent and selective inhibition.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity and selectivity of the this compound scaffold are highly dependent on the nature and position of its substituents. SAR studies have systematically explored how modifications at various positions of the quinazolinone ring influence its interaction with biological targets. researchgate.netnih.gov

Substitutions at the C2-position: The group at the C2 position significantly influences the compound's activity. The propyl group in the parent compound can be replaced with various other moieties. For instance, in a series of 2-arylquinazolin-4-ones designed as tankyrase inhibitors, a substituted phenyl ring at the C2 position was found to be crucial. nih.gov The NAD⁺-binding site of the enzyme contains a hydrophobic cavity that accommodates this 2-aryl group, and specific substitutions on this ring can enhance potency. nih.gov In another context, attaching a thioalkyl fragment at the C2 position of the quinazoline ring has been shown to increase anticancer activity. nih.gov

Substitutions at the N3-position: The N3 position is another critical site for modification. Attaching different substituted phenyl rings or other heterocyclic moieties at this position has been a common strategy to modulate antimicrobial and anticonvulsant properties. researchgate.net For example, a series of 2-methyl-3H-quinazolin-4-one Schiff's bases, where the N3 position was linked to a substituted imine, showed promising activity as COX-2 inhibitors and anticolorectal agents. mdpi.com

Substitutions on the Benzene (B151609) Ring (C6, C7, C8): The substituents on the benzene portion of the quinazolinone core, including the C6-methyl group, play a vital role in determining both potency and selectivity.

C6-Position: The methyl group at the C6 position can be altered to modulate activity. For example, replacing it with a nitro group (6-nitro-3(H)-quinazolin-4-one) resulted in remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.netresearchgate.net Placing a nitro group at this position has also been noted to increase anticancer activity in other quinazoline series. nih.gov

C8-Position: In the development of 2-arylquinazolin-4-one inhibitors for tankyrases, an 8-methyl group was found to provide the most potency and selectivity compared to hydrogen, methoxy (B1213986), or hydroxyl groups at the same position. nih.gov Co-crystal structures revealed that the protein region around the 8-position is more hydrophobic in the target enzyme compared to other related proteins, rationalizing the observed selectivity. nih.gov

The following tables summarize the impact of various substituents on the biological activity of quinazolin-4-one derivatives, providing a guide for future modifications of the this compound structure.

Table 1: Effect of Substituents on Antibacterial Activity of Quinazolin-4-one Derivatives
PositionSubstituentObserved EffectReference
C6-NO₂Remarkable activity against B. subtilis, S. aureus, E. coli researchgate.netresearchgate.net
C6-IPart of di-iodo substituted derivatives with significant antimicrobial activity nih.gov
N3Substituted Phenyl RingsAssociated with general antimicrobial properties researchgate.net
C2Pyrazolyl moietySignificant antimicrobial activity nih.gov
Table 2: Effect of Substituents on Anticancer and Enzyme Inhibitory Activity of Quinazolin-4-one Derivatives
PositionSubstituentTarget/ActivityObserved EffectReference
C24-TrifluoromethylphenylTankyrase InhibitionPotent and selective inhibition nih.gov
C8-CH₃Tankyrase InhibitionIncreased potency and selectivity compared to -H, -OH, -OCH₃ nih.gov
C2Thioalkyl groupAnticancerIncreased activity nih.gov
C6-NO₂AnticancerIncreased activity nih.gov
N3-CH₂(Aryl)COX-2 InhibitionActive as COX-2 inhibitors mdpi.com

Mechanistic Elucidation of 6 Methyl 2 Propyl 3h Quinazolin 4 One Action

Molecular and Cellular Mechanisms of Action of the Chemical Compound

The mechanistic action of 6-methyl-2-propyl-3H-quinazolin-4-one can be inferred from studies on derivatives with similar substitution patterns. The presence of the methyl group at the 6-position and the propyl group at the 2-position are key determinants of its molecular interactions.

Research into 6-methylquinazolin-4(3H)-one-based compounds has identified them as novel binders of Bromodomain-containing protein 9 (BRD9), an epigenetic reader. cnr.it Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histone tails, playing a pivotal role in the regulation of gene expression. cnr.it By binding to BRD9, these compounds can modulate the transcription of genes involved in cellular proliferation and differentiation, which is a mechanism of significant interest in cancer research. cnr.it Several 6-methylquinazolin-4(3H)-one derivatives have demonstrated the ability to bind to BRD9 in the low micromolar range and have shown promising selectivity over other bromodomains like BRD4. cnr.it

The substitution at the 2-position of the quinazolinone ring is also known to significantly influence its biological activity. While a propyl group's specific contribution to the mechanism of this compound is not explicitly detailed, various alkyl and aryl substitutions at this position have been shown to confer a range of activities. For instance, different substitutions at the 2-position have led to the development of potent inhibitors of various enzymes, including tyrosine kinases and phosphoinositide 3-kinases (PI3Ks), which are critical components of cell signaling pathways that are often dysregulated in cancer. nih.govnih.gov The nature of the substituent at this position can determine the compound's binding affinity and selectivity for its molecular target.

The broader class of quinazolin-4(3H)-one derivatives has been shown to exert its effects through various molecular mechanisms as detailed in the table below.

Molecular Target Mechanism of Action Therapeutic Area
Tyrosine Kinases (e.g., EGFR, HER2)Competitive inhibition of ATP binding, leading to the disruption of downstream signaling pathways that control cell growth and proliferation. nih.govCancer
PI3KαInhibition of the enzyme, which is a key component of the PI3K/AKT/mTOR signaling pathway, crucial for cell survival and proliferation. nih.govCancer
TubulinInhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. rsc.orgCancer
Bromodomains (e.g., BRD9)Binding to the acetyl-lysine binding pocket, thereby modulating gene expression. cnr.itCancer, Inflammation

Investigation of Downstream Cellular Responses and Phenotypes

The interaction of this compound with its molecular targets is expected to trigger a cascade of downstream cellular events, leading to observable phenotypic changes. Based on the activities of related compounds, the primary cellular responses are likely to be in the realms of cell proliferation, cell cycle progression, and apoptosis.

For instance, the inhibition of tyrosine kinases by quinazolinone derivatives has been shown to lead to a significant reduction in cancer cell viability. nih.gov This is often accompanied by the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells. nih.gov Cellular assays have demonstrated that treatment with these compounds can lead to an increase in the population of apoptotic cells, as measured by techniques such as flow cytometry. nih.gov

Furthermore, the interference with cell cycle regulation is a common downstream effect. Compounds that target tubulin polymerization, for example, cause a halt in the cell cycle at the G2/M phase, preventing mitotic division and leading to cell death. rsc.org Similarly, the modulation of gene expression through interaction with bromodomains can alter the levels of proteins that are critical for cell cycle progression, thereby inhibiting cell proliferation. cnr.it

The potential downstream cellular responses and resulting phenotypes are summarized in the table below.

Cellular Response Phenotypic Effect Associated Mechanism
Decreased Cell ProliferationInhibition of tumor growthInhibition of growth factor signaling pathways (e.g., EGFR, PI3K), modulation of gene expression (e.g., via BRD9). cnr.itnih.gov
Cell Cycle ArrestHalt in cell divisionDisruption of microtubule dynamics (tubulin inhibition), altered expression of cell cycle regulatory proteins. rsc.org
Induction of ApoptosisProgrammed cell deathActivation of caspase cascades, disruption of survival signals. nih.govnih.gov
Antibacterial ActivityInhibition of bacterial growthPotential interference with essential bacterial enzymes or cell wall synthesis. researchgate.netsemanticscholar.org

Computational and Theoretical Chemistry Approaches for 6 Methyl 2 Propyl 3h Quinazolin 4 One

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. In the context of quinazolinone derivatives, these methods have been extensively applied to elucidate their mechanism of action and to design more potent and selective compounds.

For instance, derivatives of the 6-methylquinazolin-4(3H)-one core have been identified as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. cnr.itresearchgate.net A virtual library of 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives was screened using molecular docking, leading to the identification of compounds that bind to BRD9 in the low micromolar range. cnr.itresearchgate.net Similarly, molecular docking studies have been instrumental in evaluating quinazolin-4-one derivatives as potential inhibitors for various kinases, such as P38 alpha and ACVR1 (ALK2), which are involved in cancer progression. ijlpr.com

Molecular dynamics simulations further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the binding pose and highlight key interactions. For example, MD simulations of quinazolin-4(3H)-one-morpholine hybrids targeting VEGFR1 and VEGFR2 revealed stable hydrogen bond interactions with the active sites, maintained for over 90% of the simulation time. nih.gov The stability of these complexes was further supported by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, typically around 1-2 Å. nih.gov In studies of quinazolinone derivatives as MMP-13 inhibitors, MD simulations identified crucial hydrogen bonding and electrostatic interactions with residues such as Ala238, Thr245, and Thr247, which are vital for the stability of the compound within the receptor. nih.gov

The following table summarizes representative findings from molecular docking studies on various quinazolinone derivatives against different biological targets.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity/Score
6-iodo-2-methylquinazolin-4-(3H)-one derivativesVarious cancer cell linesNot specifiedNot specified
N-Methyl-2,3-Disubstituted Quinazolin-4-OnesP38alpha Mitogen-activated protein kinaseNot specified-7.19 kcal/mol (for compound 5Df6)
N-Methyl-2,3-Disubstituted Quinazolin-4-OnesACVR1 (ALK2) kinaseNot specified-8.223 kcal/mol (for compound 5Df6)
Quinazolin-4(3H)-one-morpholine hybridsVEGFR1Not specified-11.744 kcal/mol
Quinazolin-4(3H)-one-morpholine hybridsVEGFR2Not specified-12.407 kcal/mol
Quinazolin-4(3H)-one-morpholine hybridsEGFRNot specified-10.359 kcal/mol
6-bromo quinazoline (B50416) derivativesEGFRNot specified-6.7 kcal/mol (for compound 8a)

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, ESP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For quinazolinone derivatives, DFT has been employed to optimize ground-state geometries and to calculate various electronic properties.

Studies have utilized DFT at the B3LYP/6–31+G(d,p) level to analyze the stability of different conformations and to correlate theoretical data with experimental findings, such as IR spectra. nih.gov Such calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, quantum chemical calculations can elucidate other important electronic properties, including:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electrophilicity (ω): A measure of the electrophilic character of a molecule. semanticscholar.org

These calculated parameters for novel quinazolinone derivatives are often compared with those of known active compounds, like the anticancer drug erlotinib, to guide the design of new molecules with enhanced activity. semanticscholar.org The analysis of the electrostatic potential (ESP) map can also reveal the regions of the molecule that are most likely to be involved in electrostatic interactions with biological targets.

In Silico Prediction of Biological Activities and ADMET Properties (for Research Prioritization and not human clinical ADMET)

In silico prediction of biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery, allowing for the early-stage filtering of compound libraries to prioritize candidates with favorable profiles. For quinazolinone derivatives, these computational tools are used to forecast a wide range of pharmacological effects and pharmacokinetic behaviors.

Computational models can predict various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netnih.gov For instance, in silico studies have been used to identify the structural features required for the antitumor activity of 6-methyl-3-phenyl-4(3H)-quinazolinone analogues. researchgate.netnih.gov

ADMET prediction helps in assessing the "drug-likeness" of a compound. Various computational models are available to estimate properties such as:

Aqueous solubility

Blood-brain barrier penetration

CYP450 enzyme inhibition

Hepatotoxicity

Plasma protein binding

These predictions are crucial for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties. For example, ADMET predictions for newly designed quinazolinone derivatives as MMP-13 inhibitors have shown that these compounds possess good pharmacokinetic properties. nih.gov The following table presents a selection of in silico predicted ADMET properties for a series of 6-methylquinazolin-4(3H)-one derivatives. researchgate.net

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond Acceptors
12 307.363.5614
13 321.394.0814
14 323.383.6515
15 337.414.1715
16 351.434.6915
17 337.414.1715
18 351.434.6915
19 351.434.6915
20 365.465.2115
21 365.465.2115
22 379.495.7315
23 383.454.8816
24 397.485.416
25 411.505.9216
26 425.536.4416
27 439.566.9616

Conformational Analysis and Energy Landscape of the Chemical Compound

The biological activity of a molecule is intimately linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For 6-methyl-2-propyl-3H-quinazolin-4-one, the orientation of the propyl group relative to the quinazolinone ring system is of particular interest.

In a related crystal structure of 3-amino-2-propylquinazolin-4(3H)-one, it was observed that the propyl group is almost perpendicular to the mean plane of the quinazolin-4(3H)-one ring system, with a dihedral angle of 88.98 (9)°. researchgate.netnih.gov This perpendicular orientation could influence how the molecule fits into the binding pocket of a target protein. Computational methods, such as DFT and molecular mechanics, can be used to explore the potential energy surface of the molecule and to identify low-energy conformers.

The energy landscape provides a comprehensive picture of all possible conformations and their relative energies. Understanding this landscape is crucial for rational drug design, as the bioactive conformation (the conformation the molecule adopts when bound to its target) may not be the lowest energy conformation in solution. Molecular dynamics simulations can also provide insights into the conformational dynamics of the molecule, revealing which conformations are most accessible at physiological temperatures.

Advanced Analytical and Spectroscopic Characterization Techniques in 6 Methyl 2 Propyl 3h Quinazolin 4 One Research

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR, Raman)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 6-methyl-2-propyl-3H-quinazolin-4-one by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone for structural confirmation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the quinazolinone ring would typically appear in the downfield region (δ 7.0-8.5 ppm). semanticscholar.orgnih.gov The methyl group attached to the aromatic ring would produce a singlet peak around δ 2.5 ppm. semanticscholar.org The propyl group at the 2-position would exhibit a characteristic pattern: a triplet for the terminal methyl protons, a multiplet (sextet) for the adjacent methylene (B1212753) protons, and another triplet for the methylene protons attached to the quinazolinone ring. A broad singlet corresponding to the N-H proton is also anticipated, which can vary in its chemical shift. semanticscholar.org

¹³C NMR: The carbon NMR spectrum provides complementary information. The most downfield signal would be the carbonyl carbon (C=O) of the quinazolinone ring, typically appearing above δ 160 ppm. semanticscholar.orgnih.gov Aromatic carbons would resonate in the δ 115-150 ppm range. The aliphatic carbons of the propyl and methyl groups would appear in the upfield region of the spectrum. semanticscholar.org

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₂H₁₄N₂O. The mass spectrum would display a molecular ion peak (M+) corresponding to the molecule's mass. derpharmachemica.com Fragmentation patterns observed in the spectrum can offer additional structural clues. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are also employed for characterization. semanticscholar.org

Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. These include a sharp peak for N-H stretching, stretching vibrations for aromatic and aliphatic C-H bonds, and a strong, prominent absorption band for the C=O (amide) group, typically around 1680-1700 cm⁻¹. semanticscholar.orgnih.gov Other significant peaks correspond to C=N and aromatic C=C stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy offers complementary data to FTIR, being particularly sensitive to non-polar bonds and symmetric vibrations. It would clearly show signals for the aromatic ring breathing modes and the carbon skeleton of the quinazolinone structure. scifiniti.com

Table 1: Expected Spectroscopic Data for this compound
TechniqueExpected ObservationsReference Data from Analogues
¹H NMRAromatic protons (δ 7.0-8.5), N-H proton (variable singlet), Propyl group (triplets, multiplet), Methyl group (singlet ~δ 2.5)Aromatic protons observed at δ 7.1-7.8 ppm for related quinazolinones. semanticscholar.org
¹³C NMRCarbonyl carbon (>δ 160), Aromatic carbons (δ 115-150), Aliphatic carbons (<δ 40)Carbonyl carbon for 2-methyl-4(3H)-quinazolinone observed at δ 168.28. semanticscholar.org
Mass Spec (HRMS)Confirmation of molecular formula C₁₂H₁₄N₂O (Exact Mass: 202.1106)HRMS used to confirm formulas of similar quinazolinones. nih.gov
FTIR (cm⁻¹)N-H stretch (~3300-3400), C-H stretch (aliphatic/aromatic, ~2800-3100), C=O stretch (~1680-1700), C=N stretch (~1590-1640)C=O stretch at 1657 cm⁻¹ and C=N stretch at 1594 cm⁻¹ for a 2-propyl derivative. nih.gov

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for assessing the purity of non-volatile organic compounds like this compound. nih.gov A typical method would involve a reverse-phase C18 column with a gradient elution system, such as water and acetonitrile, and a UV detector. A pure sample should ideally yield a single, sharp peak in the chromatogram, and its purity can be calculated based on the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are thermally stable and volatile, GC-MS serves as a powerful tool for both purity assessment and identification. semanticscholar.org The gas chromatograph separates components of the sample, which are then ionized and detected by the mass spectrometer. This provides a retention time for the compound and a mass spectrum that can confirm its identity and that of any impurities present.

Table 2: Chromatographic Methods for Purity Analysis
TechniqueTypical Application and ConditionsInformation Obtained
HPLCReverse-phase C18 column; Mobile phase: Acetonitrile/Water or Methanol/Water; UV detection.Retention time, quantitative purity assessment (e.g., >99%).
GC-MSCapillary column (e.g., DB-5); Temperature programming; Electron Ionization (EI) MS detection.Retention time; structural confirmation of the main peak and identification of volatile impurities via mass spectra.

Crystallography and X-ray Diffraction Studies of the Chemical Compound

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure for this compound is not detailed in the provided results, extensive crystallographic data on closely related analogues, such as 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one and 3-amino-2-propylquinazolin-4(3H)-one, allow for a robust prediction of its structural characteristics. researchgate.netnih.gov

These studies reveal that the quinazolinone core is typically planar or nearly planar. nih.gov The propyl group at the 2-position often adopts a conformation that is nearly perpendicular to the plane of the quinazolinone ring system. nih.govresearchgate.net

In the crystal lattice, molecules are held together by a network of intermolecular interactions. For this compound, strong N-H···O hydrogen bonds between the N-H donor and the carbonyl oxygen acceptor of adjacent molecules are expected to be a primary feature, leading to the formation of chains or dimers. Additionally, π–π stacking interactions between the aromatic rings of neighboring molecules can further stabilize the crystal packing. nih.govresearchgate.net

Table 3: Representative Crystallographic Data from a Related Analogue (6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one) researchgate.netresearchgate.net
ParameterValue
Chemical FormulaC₁₇H₁₅IN₂O
Crystal SystemMonoclinic
Space GroupC2
a (Å)23.6958(12)
b (Å)5.5334(2)
c (Å)15.9712(9)
β (°)132.329(3)
Volume (ų)1548.16(13)

Potential Research Applications and Broader Scientific Impact of 6 Methyl 2 Propyl 3h Quinazolin 4 One

Utility as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The utility of a compound as a chemical probe hinges on its ability to interact with a biological target with high potency and selectivity. Quinazolinone derivatives have been widely investigated as inhibitors of various enzymes, including kinases and polymerases, making them valuable tools for dissecting complex biological processes. nih.govresearchgate.net

The structural characteristics of 6-methyl-2-propyl-3H-quinazolin-4-one suggest its potential as a scaffold for developing chemical probes. The quinazolinone core can engage in hydrogen bonding interactions with protein targets, while the 2-propyl and 6-methyl substituents can be systematically modified to optimize binding affinity and selectivity for a specific target. For instance, structure-activity relationship (SAR) studies on other quinazolinones have demonstrated that modifications at these positions can significantly influence their biological activity.

By developing derivatives of this compound, researchers could create a library of compounds to screen against various biological targets. Those exhibiting high potency and selectivity for a particular protein could then be employed as chemical probes to elucidate the protein's function in health and disease. This approach could be instrumental in validating new drug targets and enhancing our understanding of cellular signaling pathways.

Development as a Lead Compound for Further Medicinal Chemistry Research

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry due to its recurrence in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.gov

The compound this compound represents a promising lead structure for the development of novel therapeutic agents. The methyl group at the 6-position and the propyl group at the 2-position provide opportunities for synthetic modification to enhance its biological profile. Medicinal chemists could explore the following strategies:

Modification of the 2-propyl group: Introducing different alkyl or aryl substituents at this position could modulate the compound's interaction with target proteins. For example, replacing the propyl group with larger or more functionalized moieties has been shown to alter the activity of other quinazolinones.

Functionalization of the 6-methyl group: The methyl group could be a site for introducing other functional groups to improve solubility, metabolic stability, or target engagement.

Substitution at other positions: The quinazolinone ring offers several other positions for chemical modification, allowing for the fine-tuning of the molecule's properties.

Through systematic medicinal chemistry efforts, this compound could serve as the foundation for the discovery of new drug candidates with improved efficacy and safety profiles for a variety of diseases.

Contribution to the Understanding of Quinazolinone Pharmacology and Chemical Biology

The study of this compound and its derivatives can significantly contribute to the broader understanding of quinazolinone pharmacology and chemical biology. By systematically evaluating the biological activities of this compound and its analogues, researchers can gain valuable insights into the structure-activity relationships of the quinazolinone class.

Detailed pharmacological studies of this compound would help to:

Identify new biological targets: Screening this compound against a wide array of biological targets could uncover novel mechanisms of action and therapeutic applications for quinazolinones.

Elucidate mechanisms of action: In-depth studies on how this molecule interacts with its biological targets at a molecular level can provide a deeper understanding of the pharmacology of the entire class of compounds.

Expand the chemical space of bioactive quinazolinones: The synthesis and biological evaluation of new derivatives based on the this compound scaffold would expand the known chemical space of this important class of heterocyclic compounds.

Future Research Directions and Challenges in 6 Methyl 2 Propyl 3h Quinazolin 4 One Studies

Addressing Research Gaps and Unexplored Bioactivities

The quinazolinone nucleus is a "privileged structure" in pharmaceutical development, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral effects. nih.govnih.govwisdomlib.orgeipublication.comnih.gov However, the specific bioactivity profile of 6-methyl-2-propyl-3H-quinazolin-4-one remains largely uncharted territory.

Current Knowledge and Existing Gaps: While extensive research has been conducted on the quinazolinone family, demonstrating their efficacy against various diseases, dedicated studies on the 6-methyl-2-propyl derivative are sparse. wisdomlib.orgnih.gov The known anticonvulsant and sedative-hypnotic properties of some quinazolinones, such as methaqualone, suggest a potential neurological activity for this compound. nih.gov However, its efficacy and mechanism in this context are yet to be determined. Furthermore, the influence of the specific substitutions—a methyl group at position 6 and a propyl group at position 2—on other potential therapeutic activities is a significant research gap.

Unexplored Bioactivities: Future research should systematically screen this compound for a range of pharmacological activities. Given the established anticancer properties of many quinazolinone derivatives, investigating its cytotoxicity against various cancer cell lines is a logical starting point. nih.govujpronline.com Other promising avenues include exploring its potential as an anti-inflammatory, analgesic, antibacterial, or antifungal agent, activities that have been reported for other substituted quinazolinones. nih.govnih.gov

Innovations in Synthesis and Derivatization Strategies

The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for advancing the study of this compound and its analogs.

Conventional vs. Modern Synthetic Approaches: Traditional methods for synthesizing the quinazolinone core can be lengthy and require high temperatures. researchgate.net Modern synthetic chemistry offers a toolkit of innovative strategies that can overcome these limitations. Techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot multi-component reactions offer significant advantages in terms of reduced reaction times, increased yields, and milder conditions. nih.govscilit.comresearchgate.net The use of greener solvents and reusable catalysts like alum (KAl(SO₄)₂)·12H₂O further aligns with the principles of sustainable chemistry. scilit.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Quinazolinones

Strategy Description Advantages
Conventional Heating Typically involves refluxing precursors like anthranilic acid derivatives and amides for extended periods. Well-established and understood methodology.
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture. Dramatically reduced reaction times, often improved yields, cleaner reactions. nih.gov
Ultrasound-Promoted Reaction Employs ultrasonic waves to induce cavitation, enhancing mass transfer and reaction rates. Shorter reaction times, milder conditions, improved yields. nih.gov
Multi-Component Reactions Combines three or more reactants in a single step to form the final product. High atom economy, operational simplicity, rapid access to diverse structures. scilit.comresearchgate.net
Organocatalysis Uses small organic molecules as catalysts instead of traditional metal-based catalysts. Metal-free, often environmentally benign, can provide high enantioselectivity. nih.gov

| Copper-Catalyzed Synthesis | Employs copper catalysts for reactions like nucleophilic addition followed by intramolecular cyclization. | Mild reaction conditions, often oxidant-free, good functional group tolerance. nih.govresearchgate.net |

Derivatization Strategies: Future synthetic efforts should also focus on the derivatization of the this compound scaffold. A modular and divergent synthetic approach would enable the creation of a library of related compounds. rsc.org By systematically modifying substituents at various positions of the quinazolinone ring, researchers can conduct structure-activity relationship (SAR) studies to identify the key structural features required for specific biological activities and to optimize lead compounds. rsc.org

Refinement of Mechanistic Understanding at the Molecular Level

A critical challenge in the development of any new therapeutic agent is understanding its mechanism of action at the molecular level. For this compound, this involves identifying its biological targets and elucidating the interactions that lead to a pharmacological response.

Computational and In Silico Approaches: Computational techniques are invaluable tools for predicting and understanding molecular interactions. Molecular docking studies can simulate the binding of the compound to the active sites of known biological targets, such as the GABA-A receptor for anticonvulsant activity or various kinases in cancer pathways. nih.govmdpi.comnih.govresearchgate.netijlpr.comnih.govsemanticscholar.org These simulations can predict binding affinities and identify key interactions, guiding further experimental validation. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netrsc.orgnih.govijprajournal.com By developing robust QSAR models for quinazolinone derivatives, researchers can predict the activity of new, unsynthesized analogs and prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process. researchgate.netrsc.org

Experimental Validation: Computational predictions must be validated through rigorous experimental work. For instance, if docking studies suggest interaction with the GABA-A receptor, in vivo assays using antagonists like flumazenil (B1672878) can confirm this mechanism. mdpi.com Identifying specific enzyme inhibition or receptor modulation through biochemical assays is essential to pinpoint the precise molecular targets.

Integration of Multi-Omics Data in Biological Investigations

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research and drug discovery. pharmafeatures.comresearchgate.net Integrating these data streams can provide a holistic understanding of the effects of this compound on biological systems.

A multi-omics approach can reveal the complex molecular networks and pathways that are perturbed by the compound. pharmafeatures.comnih.gov For example, transcriptomic analysis can identify changes in gene expression, while proteomics can reveal alterations in protein levels and post-translational modifications. researchgate.net Metabolomics can then show the downstream effects on metabolic pathways. This integrated analysis can help identify novel drug targets, uncover mechanisms of action, and discover biomarkers for predicting drug response. pharmafeatures.comnih.govnih.gov While challenging due to the complexity and heterogeneity of the data, this approach holds immense promise for moving beyond single-target pharmacology to a systems-level understanding of the compound's activity. pharmafeatures.comnih.gov

Collaborative Research Frameworks for Advancing Knowledge of the Chemical Compound

The journey of a chemical compound from initial synthesis to potential therapeutic application is long, complex, and costly, requiring a wide range of expertise. acs.org Advancing the study of this compound will be significantly enhanced through collaborative research frameworks.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are increasingly recognized as powerful drivers of innovation. acs.orgmrlcg.comdrugbank.com Academic labs often excel in basic research and the discovery of novel biological mechanisms, while industry partners provide crucial expertise in drug development, regulatory processes, and commercialization. drugbank.comnih.gov Such partnerships can accelerate the translation of promising academic discoveries into clinical applications. drugbank.com

Open Innovation Models: The concept of "open innovation" has gained traction in the pharmaceutical industry, moving away from siloed internal R&D towards more collaborative models. pharmasalmanac.comsmw.ch These frameworks can involve sharing data, resources, and expertise among multiple partners, including academic institutions, biotech companies, and even competing pharmaceutical firms. nih.govpharmasalmanac.comworldpharmatoday.com By pooling resources and knowledge, these collaborations can tackle complex scientific challenges more effectively and de-risk the early stages of drug development. nih.govnih.gov Establishing clear agreements on intellectual property, governance, and communication is key to the success of these partnerships. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-methyl-2-propyl-3H-quinazolin-4-one?

  • Methodological Answer : A common approach involves condensation reactions between aldehydes and aminobenzamide derivatives. For example, oxidative coupling of benzyl alcohol with 2-aminobenzamide under basic conditions (e.g., t-BuONa) and oxygen as a green oxidant yields quinazolinones in moderate-to-high yields . Alternative routes include refluxing 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation to form thio-substituted intermediates, which can be adapted for propyl-substituted derivatives . Purification typically involves column chromatography or recrystallization, with reaction progress monitored via TLC.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for methyl (δ ~2.5 ppm) and propyl (δ ~0.9–1.7 ppm) group signals, with aromatic protons in the quinazolinone core (δ ~7.0–8.5 ppm) .
  • FTIR : Confirm carbonyl (C=O) stretching vibrations at ~1670–1700 cm1^{-1} and N-H stretches at ~3200 cm1^{-1} .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, employing acetonitrile/water gradients for elution .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation (H333) and skin contact (H313), as structural analogs like 3-amino-2-phenoxymethyl-3H-quinazolin-4-one exhibit toxicity warnings . Store in airtight containers at 2–8°C, and dispose of waste via certified chemical disposal services.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent Selection : Replace hazardous solvents (e.g., DMF) with ethanol or water under reflux to enhance sustainability .
  • Catalysis : Explore transition-metal-free conditions using t-BuONa to promote base-mediated cyclization.
  • Oxidant Efficiency : Optimize oxygen flow rates or substitute with TEMPO to accelerate oxidative dehydrogenation steps .
  • Yield Tracking : Use quantitative 1H^1H-NMR or LC-MS to compare yields across conditions.

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Control Replicates : Include triplicate measurements and positive controls (e.g., doxorubicin for anticancer assays) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance, and report confidence intervals. For qualitative discrepancies, conduct structural revalidation via X-ray crystallography .

Q. What mechanistic insights explain the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., tyrosine kinases). Analyze binding affinities and hydrogen-bonding patterns with catalytic residues .
  • In Vitro Assays : Perform enzyme inhibition studies (e.g., PARP-1 inhibition) with kinetic measurements (Ki_i) to quantify potency .
  • Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) to assess pharmacokinetic potential .

Q. How can researchers validate data integrity in studies involving this compound?

  • Methodological Answer :

  • Triangulation : Cross-verify spectral data (NMR, FTIR) with computational simulations (e.g., Gaussian for IR peak prediction) .
  • Reproducibility : Share detailed synthetic protocols (e.g., reagent ratios, temperatures) in supplementary materials.
  • Peer Review : Submit raw datasets (HPLC chromatograms, NMR FIDs) to open-access repositories for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.